Evogliptin Tartrate

説明

準備方法

合成経路と反応条件

DA-1229 (酒石酸塩)の合成は、コアのピペラジノン構造の調製から始まる、複数のステップを含みます。合成経路には、通常、以下のステップが含まれます。

ピペラジノンコアの形成: コア構造は、適切なアミンとカルボン酸の縮合を含む一連の反応によって合成されます。

置換基の導入: トリフルオロフェニル基やその他の置換基は、求核置換反応によって導入されます。

酒石酸塩の形成: 最後のステップでは、制御された条件下で、DA-1229の遊離塩基と酒石酸を反応させることで、酒石酸塩が生成されます

工業的生産方法

DA-1229 (酒石酸塩)の工業的生産は、同様の合成経路に従いますが、大規模製造に最適化されています。 これには、高収率反応、効率的な精製技術、最終製品の純度と一貫性を確保するための厳格な品質管理が含まれます .

化学反応の分析

反応の種類

DA-1229 (酒石酸塩)は、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、特にアミノ基とピペラジノン部分で酸化反応を受ける可能性があります。

還元: 構造中に存在するカルボニル基で還元反応が起こる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物には、DA-1229 (酒石酸塩)のさまざまな酸化された、還元された、および置換された誘導体が含まれ、これらはさらに薬理学的特性について研究できます .

科学研究への応用

DA-1229 (酒石酸塩)は、幅広い科学研究に応用されています。

化学: DPP-4阻害のメカニズムと関連阻害剤の合成を研究するためのモデル化合物として使用されます。

生物学: オートファジーや炎症など、細胞プロセスに対する影響に焦点を当てています。

医学: DA-1229 (酒石酸塩)は、その抗糖尿病特性だけでなく、骨粗鬆症、腎機能障害、慢性肝炎などの他の状態の治療における可能性についても広く研究されています

科学的研究の応用

DA-1229 (tartrate) has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of DPP-4 inhibition and the synthesis of related inhibitors.

Biology: Research focuses on its effects on cellular processes, including autophagy and inflammation.

Medicine: DA-1229 (tartrate) is extensively studied for its antidiabetic properties, as well as its potential in treating other conditions like osteoporosis, renal impairment, and chronic liver inflammation

Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems

作用機序

DA-1229 (酒石酸塩)は、ジペプチジルペプチダーゼ-4 (DPP-4)酵素を阻害することで作用を発揮します。この阻害は、グルカゴン様ペプチド-1 (GLP-1)やグルコース依存性インスリン分泌促進ポリペプチド (GIP)などのインクレチンホルモンのレベル上昇につながります。 これらのホルモンは、インスリン分泌を促進し、グルカゴンの放出を抑制し、血糖耐性を改善します 。 さらに、DA-1229 (酒石酸塩)は、抗炎症作用と抗線維化作用を有しており、腎疾患や肝疾患などの状態における治療効果に貢献しています .

類似化合物との比較

類似化合物

シタグリプチン: 2型糖尿病の管理に使用される別のDPP-4阻害剤。

リナグリプチン: 高い選択性と長い半減期で知られています。

サクサグリプチン: 異なる薬物動態プロファイルを備えており、併用療法で使用されます.

DA-1229 (酒石酸塩)の独自性

DA-1229 (酒石酸塩)は、強力で持続的な血糖降下作用に加えて、炎症と線維化の抑制という追加の利点があるため、際立っています。 その独特の分子構造により、副作用を最小限に抑えながら、DPP-4を効果的に阻害することができます .

生物活性

Evogliptin tartrate is a dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used in the management of type 2 diabetes mellitus. Beyond its role in glycemic control, recent studies have highlighted its anti-inflammatory and anti-angiogenic properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on inflammation, and potential therapeutic applications.

Evogliptin functions by inhibiting DPP-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, evogliptin increases GLP-1 levels, which enhances insulin secretion and reduces glucagon release from the pancreas, thereby improving glucose tolerance and lowering blood sugar levels. Additionally, elevated GLP-1 levels contribute to a reduction in inflammatory cytokines, which may explain some of its anti-inflammatory effects .

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In a controlled study involving rats, evogliptin was shown to reduce paw swelling and alleviate inflammatory pain similar to indomethacin, a well-known anti-inflammatory drug. Key findings from this study included:

- Measurement Parameters : The study measured plantar paw thickness, paw withdrawal thresholds, dorsal root ganglion (DRG) resting membrane potentials, and cytokine levels (TNF-α and IL-1β).

- Results : Evogliptin treatment resulted in decreased plantar thickness and lowered cytokine levels compared to control groups. The treatment also improved pain responses in inflamed tissues .

Table 1: Effects of Evogliptin on Inflammatory Markers

| Parameter | Control Group | Evogliptin Group | Indomethacin Group |

|---|---|---|---|

| Paw Thickness (mm) | 8.5 ± 0.5 | 5.2 ± 0.3 | 4.8 ± 0.4 |

| TNF-α Levels (pg/ml) | 120 ± 10 | 60 ± 5 | 50 ± 6 |

| IL-1β Levels (pg/ml) | 100 ± 15 | 45 ± 7 | 40 ± 8 |

| Paw Withdrawal Threshold (g) | 30 ± 2 | 50 ± 3 | 55 ± 4 |

Anti-Angiogenic Properties

Evogliptin has also been found to exert anti-angiogenic effects by inhibiting vascular endothelial growth factor (VEGF)-induced signaling pathways. In vitro studies showed that evogliptin significantly inhibited the activation of Arf6, a small GTPase involved in VEGF receptor signaling. This inhibition leads to decreased cell adhesion and migration associated with angiogenesis .

Study Findings:

- Cell Studies : In cell cultures treated with VEGF and evogliptin, there was a marked reduction in p-VEGFR2 phosphorylation and subsequent downstream signaling involved in angiogenesis.

- : These findings suggest that evogliptin could be beneficial not only for diabetes management but also for conditions characterized by pathological neovascularization, such as diabetic retinopathy .

Clinical Implications

The dual action of evogliptin as both an antihyperglycemic agent and an anti-inflammatory/anti-angiogenic compound positions it as a promising candidate for broader therapeutic applications beyond diabetes management. Clinical trials have indicated that patients taking evogliptin experience fewer adverse events related to inflammation compared to those on standard therapies .

Table 2: Adverse Events Reported in Clinical Trials

| Adverse Event | Evogliptin Group (%) | Placebo Group (%) |

|---|---|---|

| Nasopharyngitis | 6.4 | 6.3 |

| Dyspepsia | 0 | 3.8 |

| Arthralgia | 3.8 | 0 |

| Hypoglycemia | Mild cases reported | Mild cases reported |

特性

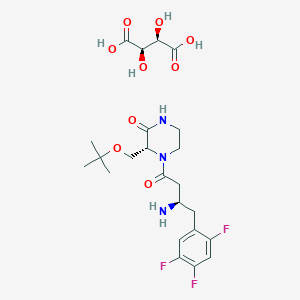

IUPAC Name |

(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26F3N3O3.C4H6O6/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20;5-1(3(7)8)2(6)4(9)10/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10)/t12-,16-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBXDAJRSNHIJZ-DLDKMZOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32F3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222102-51-3 | |

| Record name | 2-Piperazinone, 4-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-3-[(1,1-dimethylethoxy)methyl]-, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222102-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Evogliptin tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222102513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EVOGLIPTIN TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R14RT6A3LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。